molecular formula C13H21N5 B11863956 9-Octyl-9h-purin-6-amine CAS No. 728-35-8

9-Octyl-9h-purin-6-amine

Cat. No.: B11863956
CAS No.: 728-35-8
M. Wt: 247.34 g/mol
InChI Key: ZKBSMRWOHFLJOQ-UHFFFAOYSA-N
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Description

9-Octyl-9h-purin-6-amine is a heterocyclic compound belonging to the purine family. It has the molecular formula C13H21N5 and a molecular weight of 247.34 g/mol . This compound is characterized by the presence of an octyl group attached to the nitrogen at position 9 of the purine ring, making it a unique derivative of purine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octyl-9h-purin-6-amine typically involves the reaction of 1-octanol with 6H-purin-6-imine under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring controlled temperature and pressure to achieve the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

9-Octyl-9h-purin-6-amine undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated purine derivatives.

Scientific Research Applications

9-Octyl-9h-purin-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Octyl-9h-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an inhibitor of aldose reductase, an enzyme involved in diabetic complications . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-9H-purin-6-amine: Another purine derivative with a benzyl group instead of an octyl group.

    9-Isopropyl-9H-purin-6-amine: Contains an isopropyl group at the same position.

    9-Butyl-9H-purin-6-amine: Features a butyl group attached to the purine ring.

Uniqueness

9-Octyl-9h-purin-6-amine is unique due to its longer octyl chain, which can influence its solubility, reactivity, and interaction with biological targets compared to shorter alkyl chain derivatives .

Properties

CAS No.

728-35-8

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

9-octylpurin-6-amine

InChI

InChI=1S/C13H21N5/c1-2-3-4-5-6-7-8-18-10-17-11-12(14)15-9-16-13(11)18/h9-10H,2-8H2,1H3,(H2,14,15,16)

InChI Key

ZKBSMRWOHFLJOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

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